molecular formula C23H29N5O3 B2617976 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021078-18-1

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2617976
CAS No.: 1021078-18-1
M. Wt: 423.517
InChI Key: HKNQKRJPEJGGBV-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the pyrazolo[4,3-c]pyridin-3-one family This compound is characterized by its unique structure, which includes a methoxyethyl group, a phenyl group, and a propylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the introduction of the methoxyethyl, phenyl, and propylpiperazine groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or bromine, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-2-propylpiperazine: Shares the methoxyethyl and propylpiperazine groups but lacks the pyrazolo[4,3-c]pyridin-3-one core.

    5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Similar structure with a methylpiperidine group instead of a propylpiperazine group.

Uniqueness

The uniqueness of 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-3-9-25-10-12-27(13-11-25)22(29)19-16-26(14-15-31-2)17-20-21(19)24-28(23(20)30)18-7-5-4-6-8-18/h4-8,16-17H,3,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQKRJPEJGGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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